molecular formula C13H26N2 B1275968 1-(2-Piperidin-4-ylethyl)azepane CAS No. 96901-05-2

1-(2-Piperidin-4-ylethyl)azepane

Cat. No. B1275968
CAS RN: 96901-05-2
M. Wt: 210.36 g/mol
InChI Key: YCJUPXPSGLFKEE-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of azepane derivatives has been explored through different methods. One approach involves the asymmetric synthesis of 4-formyl-1-(2- and 3-haloalkyl)azetidin-2-ones, which serve as precursors for various bicyclic azetidin-2-ones, including piperazine and 1,4-diazepane annulated beta-lactams . Another method includes the diastereoselective synthesis of bicyclic beta-lactams through radical cyclization, leading to novel 2-(1-alkoxy-2-hydroxyethyl)piperidines and azepanes . Additionally, functionalized dialdehydes have been used to synthesize fluorinated piperidine and azepane derivatives through oxidative ring cleavage and reductive ring closure . These methods provide insights into the potential synthetic routes that could be applied to the synthesis of 1-(2-Piperidin-4-ylethyl)azepane.

Molecular Structure Analysis

The molecular structure of azepane derivatives is characterized by the presence of a seven-membered ring, which can be functionalized with various substituents. The stereochemistry of these compounds is crucial, as it can significantly affect their biological activity. The synthesis methods mentioned above emphasize the importance of stereocontrol to obtain enantiomerically enriched compounds . The molecular structure of 1-(2-Piperidin-4-ylethyl)azepane would likely exhibit similar stereochemical considerations.

Chemical Reactions Analysis

Azepane derivatives can undergo a variety of chemical reactions. The hydride reduction of 4-imidoyl-1-(2- and 3-haloalkyl)azetidin-2-ones is an efficient method for preparing substituted piperazines and 1,4-diazepanes . Radical cyclization and reductive ring opening are also employed to generate novel azepane derivatives . These reactions highlight the chemical versatility of azepane derivatives and suggest possible reactions that 1-(2-Piperidin-4-ylethyl)azepane might undergo.

Physical and Chemical Properties Analysis

The physical and chemical properties of azepane derivatives are influenced by their molecular structure and substituents. For instance, the introduction of a trifluoromethyl group can impart unique properties due to the electron-withdrawing nature of fluorine . The binding properties of azepane derivatives at the human histamine H3 receptor have been evaluated, with some compounds showing high affinity and selectivity, as well as favorable metabolic stability and low toxicity . These properties are essential for the development of pharmaceutical agents and could be relevant to the profile of 1-(2-Piperidin-4-ylethyl)azepane.

Scientific Research Applications

1. Synthesis of Polysubstituted Azepanes

  • Summary of Application: The synthesis of functionalized nitrogen heterocycles is integral to discovering, manufacturing, and evolving high-value materials. The seven-membered azepane is essentially absent and this leaves open a substantial area of three-dimensional chemical space .
  • Methods of Application: The strategy to prepare complex azepanes from simple nitroarenes by photochemical dearomative ring expansion centered on the conversion of the nitro group into a singlet nitrene. This process is mediated by blue light, occurs at room temperature, and transforms the six-membered benzenoid framework into a seven-membered ring system .
  • Results or Outcomes: A following hydrogenolysis provides the azepanes in just two steps. The utility of the strategy has been demonstrated with the synthesis of several azepane analogues of piperidine drugs .

2. Biological Properties of Seven Member Heterocyclic Compounds

  • Summary of Application: Seven-membered heterocyclic Azepine and its derivatives have great pharmacological and therapeutic implications .
  • Methods of Application: Most of the mechanisms involved the ring expansion of either five or six-membered compounds using various methods such as thermally, photochemically, and microwave irradiation .
  • Results or Outcomes: The systematically designed schemes involve the synthesis of different derivatives of azepine, azepinone, azepane, etc., using similar moieties by various researchers .

3. Proteomics Research

  • Summary of Application: “1-(2-Piperidin-4-ylethyl)azepane” is a biochemical used for proteomics research .
  • Results or Outcomes: The specific results or outcomes obtained from the use of “1-(2-Piperidin-4-ylethyl)azepane” in proteomics research are not provided .

4. Reference Material

  • Summary of Application: “1-(2-Piperidin-4-ylethyl)azepane” can be used as a reference material in analytical chemistry .
  • Results or Outcomes: The specific results or outcomes obtained from the use of “1-(2-Piperidin-4-ylethyl)azepane” as a reference material are not provided .

properties

IUPAC Name

1-(2-piperidin-4-ylethyl)azepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H26N2/c1-2-4-11-15(10-3-1)12-7-13-5-8-14-9-6-13/h13-14H,1-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCJUPXPSGLFKEE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)CCC2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H26N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20406500
Record name 1-(2-piperidin-4-ylethyl)azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Piperidin-4-ylethyl)azepane

CAS RN

96901-05-2
Record name 1-(2-piperidin-4-ylethyl)azepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20406500
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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